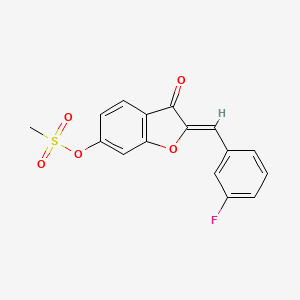

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate" often involves multi-component reactions, insertion of sulfur dioxide, and specific conditions that favor the formation of the desired products. For example, the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides is achieved through a radical process involving an intramolecular 5-exo-cyclization and insertion of sulfur dioxide, indicating the importance of controlled conditions for achieving specific molecular structures (Yuanyuan An, D. Zheng, Jie Wu, 2014).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for predicting their reactivity and physical properties. Techniques like NMR spectroscopy and X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, the crystal structure and NMR spectra of certain methanesulfonate compounds have been elucidated, revealing the spatial arrangement of functional groups and their potential for forming specific chemical bonds (S. Upadhyaya et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of "(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate" can be inferred from studies on similar sulfonate esters and benzofuran derivatives. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are fundamental for constructing complex molecular architectures. For example, the reactions of dimethyl sulfite with diorganotin oxides demonstrate the versatility of methanesulfonate esters in organic synthesis (S. P. Narula et al., 1999).

科学的研究の応用

Antioxidant Capacity and Reaction Pathways

Research on the ABTS/PP decolorization assay of antioxidant capacity sheds light on the mechanisms through which certain compounds, including those with benzofuran moieties, might interact with free radicals. This understanding is crucial in evaluating the antioxidant potential of new compounds, including (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, in various biological and chemical systems (Ilyasov et al., 2020).

Analytical Methods for Determining Antioxidant Activity

The review of analytical methods used in determining antioxidant activity highlights the diversity of assays available to assess the antioxidant potential of compounds. Understanding these methods is key to designing studies for evaluating new chemical entities, such as (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, for their ability to modulate oxidative stress (Munteanu & Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes presents a novel approach to environmental remediation. This research area may offer insights into how compounds with methanesulfonate groups, similar to the target compound, can serve as mediators or substrates in enzymatic processes aimed at pollutant degradation (Husain & Husain, 2007).

特性

IUPAC Name |

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-23(19,20)22-12-5-6-13-14(9-12)21-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMNFIRTKKPNBR-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)

![4-[(4-Methylbenzyl)oxy]aniline](/img/structure/B2481768.png)

![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)

![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)

![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)